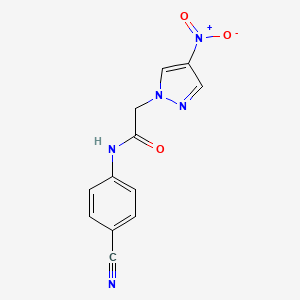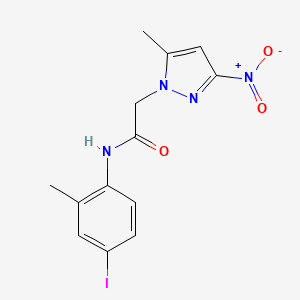
1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide, also known as TFE-Pip, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various research studies.
作用机制
The mechanism of action of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide involves its binding to the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum and plasma membrane. This binding results in the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling. 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of intracellular calcium levels. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce autophagy and inhibit apoptosis.
实验室实验的优点和局限性
The advantages of using 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various intracellular signaling pathways, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity at high concentrations and the need for further studies to fully understand its pharmacological properties.
未来方向
There are several future directions for the study of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential use in the treatment of various neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide is a novel compound that has shown promising results in various scientific research studies. Its high affinity for the sigma-1 receptor, its ability to modulate intracellular signaling pathways, and its neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, further studies are needed to fully understand its pharmacological properties and to optimize its use in clinical settings.
合成方法
The synthesis of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4-dibromobutane with 2-phenylethylamine, followed by the reaction of the resulting compound with 2,2,2-trifluoroethylamine. The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid to obtain 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide. This synthesis method has been optimized to produce high yields of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide with high purity.
科学研究应用
1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes. 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been used in the study of sigma-1 receptor-mediated neuroprotection, as well as in the development of sigma-1 receptor ligands for the treatment of various neurological disorders.
属性
IUPAC Name |
1-[1-(2-phenylethyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F3N3O/c22-21(23,24)16-25-20(28)18-7-4-11-27(15-18)19-9-13-26(14-10-19)12-8-17-5-2-1-3-6-17/h1-3,5-6,18-19H,4,7-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAZZGGGDPHMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-phenylethyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5977929.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5977937.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B5977944.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)

![8-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5978006.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5978010.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978018.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)